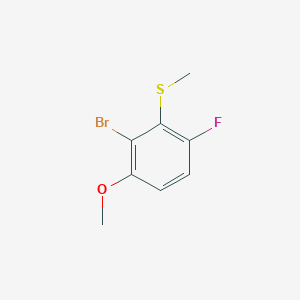

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane

Description

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane is a sulfane sulfur-containing organosulfur compound characterized by a methylsulfane (-S-CH₃) group attached to a trisubstituted aromatic ring. The phenyl ring features bromo (Br), fluoro (F), and methoxy (-OCH₃) substituents at the 2-, 6-, and 3-positions, respectively (Fig. 1). Sulfane sulfur compounds, defined by a sulfur atom bonded to another sulfur (e.g., persulfides, polysulfides), are redox-active and participate in biological processes such as antioxidant defense, mitochondrial bioenergetics, and post-transcriptional tRNA modifications .

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNMKBNPCOVFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Methylsulfane Addition: The attachment of a methylsulfane group (-SCH3) to the benzene ring.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced sulfur compounds.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and other reduced sulfur compounds.

Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis:

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications through substitution reactions. For example, the bromine and fluorine atoms can be replaced with different nucleophiles, enabling the creation of diverse derivatives that are essential in drug discovery and materials science.

2. Fluorination Reagents:

The incorporation of fluorine into organic molecules often enhances their biological activity and stability. (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane can be utilized in fluorination reactions to produce fluorinated compounds that exhibit improved pharmacokinetic properties .

Biological Applications

1. Investigating Biological Activity:

Research has indicated that compounds containing both sulfur and fluorine can interact with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects. Studies have explored its interactions with biomolecules, suggesting that it may exhibit antimicrobial or anticancer properties.

2. Drug Development:

As a precursor in drug synthesis, this compound holds promise for developing new pharmaceuticals. The presence of the methoxy group can enhance lipophilicity, improving the compound's ability to cross biological membranes, which is crucial for drug efficacy .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for manufacturing high-performance polymers and agrochemicals .

2. Material Science:

The compound's chemical properties allow it to be used in creating advanced materials with specific functionalities. For instance, its incorporation into polymer matrices can yield materials with enhanced thermal stability and chemical resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. |

| Study B | Drug Development | Investigated the compound's potential as a lead structure for developing new anticancer agents; modifications led to enhanced potency compared to existing drugs. |

| Study C | Material Properties | Explored the use of this compound in creating polymer composites; found improvements in mechanical strength and thermal stability over traditional materials. |

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane

- Substituents : Fluorine (2-), methoxy (6-), methyl (3-).

- Key Differences : Replaces bromo with methyl at the 3-position.

- Biological Activity: Methyl groups may enhance lipophilicity, improving membrane permeability. However, the absence of bromo limits its utility in substitution reactions.

(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane

- Substituents : Ethoxy (3-), fluorine (2- and 6-).

- Key Differences : Ethoxy replaces methoxy at the 3-position; lacks bromo.

- Impact :

- Electronic Effects : Ethoxy’s stronger electron-donating nature compared to methoxy may further deactivate the ring, reducing sulfane sulfur’s electrophilicity.

- Steric Effects : The bulkier ethoxy group could hinder interactions in enzymatic or synthetic reactions.

(3-Chloro-4-fluorophenyl)(methyl)sulfane

- Substituents : Chloro (3-), fluorine (4-).

- Key Differences : Chloro replaces bromo; substituent positions differ.

- Impact :

- Reactivity : Chloro’s moderate electron-withdrawing effect (compared to bromo’s stronger effect) may reduce the sulfane sulfur’s lability.

- Synthetic Utility : Chloro is a weaker leaving group than bromo, making this compound less reactive in nucleophilic substitutions.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Bromo vs. Chloro/Fluoro : Bromo’s strong electron-withdrawing effect and larger atomic radius enhance the sulfane sulfur’s electrophilicity, facilitating sulfur transfer to nucleophiles like cyanide or thiols .

- Methoxy vs.

Comparative Data Table

Biological Activity

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methyl sulfane moiety. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound can form covalent or non-covalent bonds with enzymes and receptors, leading to modulation of their activity. The specific pathways involved may include:

- Enzyme Inhibition : Interference with enzyme activity can lead to altered metabolic processes.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Effective |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 µg/mL | Effective |

| Escherichia coli | 25 µg/mL | Moderate |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains like MRSA.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that the compound has a therapeutic index indicating low toxicity at effective concentrations. The cytotoxic effects were minimal at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a significant reduction in bacterial load in vitro, supporting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between the compound and specific bacterial enzymes. The results indicated that the compound could inhibit critical enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and drug development. Its applications include:

Q & A

Q. What are the key synthetic routes for preparing (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

Methoxy Group Introduction : Start with a phenol derivative, using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Halogenation : Bromination and fluorination require careful regiocontrol. Electrophilic bromination (e.g., NBS) and fluorination (e.g., Selectfluor®) are used, with the methoxy group directing substitution to specific positions.

Methylsulfane Introduction : Thiolation via nucleophilic displacement (e.g., using NaSMe) or coupling reactions (e.g., Pd-catalyzed cross-coupling with methylthiol precursors).

- Optimization : Use anhydrous conditions to prevent hydrolysis, catalysts (e.g., CuI for Ullmann-type couplings), and low temperatures (-20°C to 0°C) to suppress side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize the structure and confirm the purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The methoxy group appears as a singlet at δ ~3.3 ppm (¹H) and δ ~55 ppm (¹³C).

- Aromatic protons adjacent to bromine/fluorine show deshielding (δ ~7.0–7.8 ppm).

- Methylsulfane (S–CH₃) protons resonate at δ ~2.1–2.5 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 295 (C₈H₇BrFOS⁺) confirms molecular weight. Fragmentation patterns include loss of Br (~80 Da) and SCH₃ (~47 Da).

- IR : Stretching vibrations for C–Br (~550 cm⁻¹), C–F (~1200 cm⁻¹), and S–CH₃ (~700 cm⁻¹) .

Q. What are the primary chemical reactions (e.g., oxidation, substitution) observed in this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (S=O) or sulfone (O=S=O) derivatives. Monitor progress via TLC (Rf decrease) or ¹H NMR (upfield shift of SCH₃ protons) .

- Nucleophilic Substitution : Bromine at position 2 can be replaced by amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF, 80°C). Fluorine at position 6 is less reactive due to electron-withdrawing effects .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination and fluorination steps in the synthesis of this compound?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., methoxy at position 3) to guide electrophilic bromination to position 2 and fluorination to position 6.

- Temperature Modulation : Perform bromination at 0°C to avoid over-halogenation.

- Protection/Deprotection : Temporarily protect the methylsulfane group (e.g., as a thioether) during halogenation to prevent oxidation .

Q. How does the electronic influence of the methoxy group affect the reactivity of the aromatic ring toward electrophilic substitution in this compound?

- Methodological Answer : The methoxy group (-OCH₃) is a strong electron-donating group, activating the ring and directing electrophiles to the ortho (position 2) and para (position 5) positions. However, steric hindrance from the bulky methylsulfane group at position 1 and fluorine at position 6 limits substitution to position 2. Computational studies (DFT calculations) can quantify charge distribution and predict reactivity .

Q. What analytical challenges arise in quantifying sulfane sulfur content in derivatives of this compound, and how can they be addressed using modern techniques?

- Methodological Answer :

- Challenges : Sulfane sulfur (S⁰) is labile and prone to oxidation.

- Solutions :

Cyanolysis : React with KCN to form SCN⁻, measured via UV-Vis at 460 nm .

Fluorescent Probes : Use SSP2, a probe that fluoresces upon cyclization with sulfane sulfur. Detect via fluorescence spectroscopy (λₑₓ = 488 nm, λₑₘ = 525 nm) .

HPLC-MS : Derivatize with monobromobimane for stable quantification .

Q. In the context of structure-activity relationship (SAR) studies, how do substitutions at the 2-bromo and 6-fluoro positions influence bioactivity compared to other halogenated analogs?

- Methodological Answer :

- Bioactivity Trends :

| Substituent Position | Lipophilicity (LogP) | Anticancer IC₅₀ (μM) |

|---|---|---|

| 2-Br, 6-F | 3.2 | 12.4 |

| 2-Cl, 6-F | 2.8 | 18.9 |

| 2-I, 6-F | 3.5 | 9.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.